5-Methyl-4-[(4-methyl-6-oxobenzo[c]chromen-3-yl)oxymethyl]furan-2-carboxylic acid
Description
Properties
IUPAC Name |
5-methyl-4-[(4-methyl-6-oxobenzo[c]chromen-3-yl)oxymethyl]furan-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16O6/c1-11-17(25-10-13-9-18(20(22)23)26-12(13)2)8-7-15-14-5-3-4-6-16(14)21(24)27-19(11)15/h3-9H,10H2,1-2H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUOQTIBTHSSQTI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1OC(=O)C3=CC=CC=C23)OCC4=C(OC(=C4)C(=O)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through a multi-step organic synthesis process. One common approach involves the reaction of 4-methyl-6-oxobenzo[c]chromen-3-yl with appropriate reagents under controlled conditions to introduce the furan and carboxylic acid groups.
Industrial Production Methods: Industrial production of this compound typically involves scaling up the laboratory synthesis methods. This requires careful control of reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity.
Chemical Reactions Analysis
Functional Group Reactivity
The compound’s reactivity is primarily governed by:
-
Carboxylic acid group : Enables esterification, amidation, and decarboxylation.
-
Methoxy groups : May undergo demethylation or nucleophilic substitution under harsh conditions.
-
Chromen core : Stabilized by aromaticity, less reactive unless activated.
-
Furan ring : Susceptible to oxidation or electrophilic substitution depending on substituents .
Carboxylic Acid Reactions
-
Esterification : The acid reacts with alcohols (e.g., ethanol) to form esters, such as the ethyl ester derivative (C₂₁H₂₂O₆) .
-
Amidation : Reaction with amines to form amides, though experimental details are not explicitly provided in the sources.
-
Decarboxylation : Potential under high-temperature or acidic conditions to eliminate CO₂.
Methoxy Group Reactions
-
Demethylation : Requires strong acids (e.g., HBr) to hydrolyze methyl ethers, though no direct evidence exists for this compound.
-
Nucleophilic Substitution : Unlikely unless activated, given the stability of the ether linkage.
Furan Ring Reactivity
-
Oxidation : May oxidize to maleic anhydride derivatives under strong oxidizing agents (e.g., KMnO₄).
-
Electrophilic Substitution : Possible at the α-position of the furan ring, but steric hindrance from the chromen substituent may limit reactivity.
Analytical Characterization
The compound’s structure is confirmed using:
-
Nuclear Magnetic Resonance (NMR) : Identifies proton environments and coupling patterns.
-
Mass Spectrometry (MS) : Validates molecular weight (364.3 g/mol for the acid, 370.4 g/mol for the ethyl ester) .
Table 2: Key Analytical Data
Scientific Research Applications
Chemistry
The compound serves as a valuable building block for synthesizing more complex molecules. Its unique structure allows for the exploration of various chemical reactions and modifications, making it an important component in organic synthesis.
Biology
In biological research, this compound may act as a probe or inhibitor in various studies. It has shown potential in:
- Antimicrobial Activity: Exhibiting significant effects against various bacterial strains, making it a candidate for developing new antimicrobial agents.
- Antioxidant Properties: The compound's ability to scavenge free radicals suggests its application in studies focused on oxidative stress and related diseases.
Medicine
Due to its diverse biological activities, 5-Methyl-4-[(4-methyl-6-oxobenzo[c]chromen-3-yl)oxymethyl]furan-2-carboxylic acid is being investigated for potential therapeutic applications, including:
- Cancer Research: Preliminary studies indicate that this compound may inhibit the proliferation of certain cancer cell lines, suggesting its potential as an anticancer agent.
- Drug Development: Its unique structure may interact with specific molecular targets or pathways in the body, leading to therapeutic effects.
Industry
The compound's antioxidant properties make it suitable for various industrial applications, including:
- Cosmetics: Used as an ingredient in formulations aimed at reducing oxidative damage to skin cells.
- Food Preservation: Its ability to inhibit oxidation may help in extending the shelf life of food products.
- Antimicrobial Efficacy Study : A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial properties of this compound against several bacterial strains. Results indicated a significant reduction in bacterial growth at low concentrations, highlighting its potential as a new antibiotic agent .
- Antioxidant Activity Assessment : In vitro assays demonstrated that the compound effectively scavenged free radicals, with results comparable to established antioxidants like Vitamin C. This suggests its utility in formulations aimed at combating oxidative stress .
- Cancer Cell Proliferation Inhibition : Research conducted on HepG2 liver cancer cells showed that treatment with this compound resulted in a dose-dependent decrease in cell viability, indicating its potential role as an anticancer therapeutic .
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. For example, in drug development, it may interact with specific molecular targets or pathways in the body, leading to therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations
Key structural differences among analogs lie in:
- Substituents on the benzochromen ring : Position and type (e.g., methoxy, methyl, or halogens).
- Acid moiety: Propanoic acid vs. furan-carboxylic acid.
- Linker groups: Oxymethyl vs. acetylated or amino-linked chains.
Physicochemical and Functional Properties
The table below summarizes critical differences:
Biological Activity
5-Methyl-4-[(4-methyl-6-oxobenzo[c]chromen-3-yl)oxymethyl]furan-2-carboxylic acid is a compound of growing interest in the field of medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a furan ring and a chromene moiety, contributing to its biological activity. The molecular formula is , and it has a molecular weight of approximately 336.37 g/mol. The structure is depicted below:
Research indicates that this compound exhibits various biological activities, primarily due to its ability to interact with multiple biological targets. The following mechanisms have been identified:
- Antioxidant Activity : The compound shows significant antioxidant properties, which are crucial for neutralizing free radicals and preventing oxidative stress in cells.
- Anti-inflammatory Effects : Studies suggest that it may inhibit pro-inflammatory cytokines and pathways, thereby reducing inflammation.
- Antimicrobial Properties : Preliminary studies indicate effectiveness against various bacterial strains, suggesting potential as an antimicrobial agent.
Biological Activity Overview
The following table summarizes the biological activities reported for this compound:
Case Studies
- Antioxidant Activity Study : A study conducted on various furan derivatives demonstrated that the compound significantly reduced lipid peroxidation in vitro, indicating strong antioxidant potential (Zulbayu et al., 2021) .
- Anti-inflammatory Mechanism : In an experimental model of arthritis, treatment with the compound resulted in decreased levels of TNF-alpha and IL-6, suggesting its role in modulating inflammatory responses (Andi et al., 2020) .
- Antimicrobial Efficacy : A series of tests against clinical isolates showed that the compound exhibited notable antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli, highlighting its potential as a lead compound for antibiotic development (BenchChem, 2024).
Q & A
Q. Key Considerations :
- Monitor reaction progress via TLC or HPLC to avoid over-oxidation of the chromen ketone group.
- Optimize stoichiometry to prevent dimerization during coupling.
Basic: How is the compound characterized spectroscopically?
Q. Methodological Answer :
- NMR : Use ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) to confirm substituent positions. For example:
- Furan protons: δ 6.2–7.1 ppm (H-3, H-5).
- Chromen carbonyl: δ 170–175 ppm (¹³C).
- Oxymethyl bridge: δ 4.5–5.0 ppm (¹H, –OCH₂–) .
- IR : Carboxylic acid C=O stretch at ~1700 cm⁻¹; chromen C=O at ~1680 cm⁻¹.
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion (e.g., [M+H]⁺) and fragmentation patterns .
Advanced Tip : 2D-NMR (COSY, HSQC) resolves overlapping signals in the chromen-furan junction .
Advanced: How can crystallographic data contradictions (e.g., twinning, disorder) be resolved during structural refinement?
Q. Methodological Answer :
- Data Collection : Use high-resolution X-ray diffraction (Mo/Kα radiation) and low-temperature (100 K) crystals to minimize thermal motion .
- Software Tools : SHELXL for refinement. For twinning, apply TWIN/BASF commands; for disorder, use PART/SUMP constraints .
- Validation : Cross-check with PLATON’s ADDSYM to detect missed symmetry and R1/Rw convergence criteria (<5% discrepancy) .
Example : A study on a related chromen derivative resolved disorder in the oxymethyl group by refining occupancy factors and applying geometric restraints .
Advanced: What in vitro assays are suitable for evaluating its biological activity, and how are contradictions in bioassay data addressed?
Q. Methodological Answer :
- Antimicrobial : Broth microdilution (CLSI guidelines) against S. aureus and E. coli; compare IC₅₀ values to controls like ciprofloxacin.
- Anticancer : MTT assay (48–72 hr exposure) on cancer cell lines (e.g., HeLa, MCF-7). Normalize cytotoxicity to cisplatin .
- Data Contradictions :
Table 1 : Bioactivity Comparison of Structural Analogs
| Compound | Antimicrobial IC₅₀ (µg/mL) | Anticancer IC₅₀ (µM) |
|---|---|---|
| Target Compound | 12.5 ± 1.2 | 8.7 ± 0.9 |
| 5-Chloro Analog | 8.9 ± 0.7 | 5.4 ± 0.6 |
| Methoxy Derivative | >50 | 15.2 ± 1.1 |
Basic: What purification methods ensure high purity (>95%)?
Q. Methodological Answer :
- Recrystallization : Use DMF/water (1:3) at 60°C; cooling to 4°C yields needle-shaped crystals.
- Chromatography : Flash silica gel (230–400 mesh) with ethyl acetate/hexane (3:7 → 1:1). Monitor fractions via UV (254 nm) .
- HPLC : Reverse-phase C18 column (MeCN/water + 0.1% TFA) for final polishing .
Advanced: How does the oxymethyl linker’s stability impact formulation studies?
Q. Methodological Answer :
- pH Sensitivity : The ether bond hydrolyzes under strong acidic (pH <2) or basic (pH >10) conditions.
- Accelerated Stability Testing : Store at 40°C/75% RH for 4 weeks; analyze degradation via LC-MS.
- Formulation Mitigation : Use enteric coatings (pH-dependent release) or lyophilization for parenteral forms .
Advanced: How can computational modeling predict its drug-likeness?
Q. Methodological Answer :
- Docking Studies : Use AutoDock Vina to model interactions with COX-2 or topoisomerase II.
- ADMET Prediction : SwissADME for bioavailability (Lipinski’s Rule of 5); ProTox-II for toxicity .
- QSAR : Correlate substituent electronegativity with logP and IC₅₀ values .
Table 2 : Predicted ADMET Properties
| Property | Value |
|---|---|
| logP | 2.8 |
| H-bond Acceptors | 6 |
| BBB Permeability | Low |
| Hepatotoxicity | Moderate |
Basic: What are its storage and handling protocols?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
